Mitragynine

説明

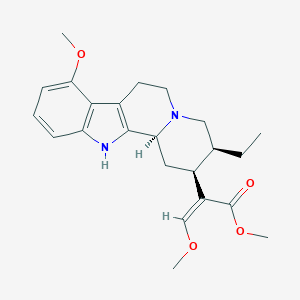

Structure

3D Structure

特性

IUPAC Name |

methyl (E)-2-[(2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELBFTMXCIIKKX-QVRQZEMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701032140 | |

| Record name | Mitragynine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

235 °C at 5 mm Hg | |

| Record name | Mitragynine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in alcohol, chloroform, acetic acid | |

| Record name | Mitragynine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White amorphous powder | |

CAS No. |

4098-40-2, 6202-22-8 | |

| Record name | (-)-Mitragynine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4098-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitragynine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004098402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitragynine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (all-S,E)-16,17-Didehydro-9,17-dimethoxy-17,18-seco-20α-yohimban-16-carbonsäuremethylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MITRAGYNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP479K822J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mitragynine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mitragynine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

104 °C | |

| Record name | Mitragynine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to Mitragynine's Mechanism of Action on Opioid Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

Mitragynine, the primary psychoactive alkaloid in the plant Mitragyna speciosa (kratom), presents a unique and complex pharmacological profile at opioid receptors. Unlike classical opioids such as morphine, this compound exhibits a distinct mechanism of action characterized by partial agonism at the µ-opioid receptor (MOR) and a profound bias towards G-protein signaling pathways over β-arrestin recruitment. This guide provides a detailed technical exploration of this compound's molecular interactions with opioid receptors, the downstream signaling consequences of this interaction, and the state-of-the-art experimental methodologies used to elucidate these properties. By synthesizing current research, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to investigate this promising class of atypical opioids.

Introduction: The Emergence of an Atypical Opioid

For centuries, the leaves of the Southeast Asian tree Mitragyna speciosa have been used in traditional medicine.[1] The principal alkaloid, this compound, is the focal point of intense scientific scrutiny for its potential to offer analgesia with a more favorable side-effect profile than traditional opioids.[2][3] Classical MOR agonists, while effective for pain management, are encumbered by severe adverse effects, including respiratory depression, constipation, tolerance, and dependence, which are largely attributed to the recruitment of the β-arrestin signaling pathway.[4][5]

This compound represents a paradigm shift, functioning as a G-protein-biased agonist at the MOR.[4][6] This guide delves into the core mechanics of this interaction, providing both a theoretical framework and practical experimental designs for its investigation.

Molecular Interaction Profile at Opioid Receptors

This compound's interaction with the three canonical opioid receptors—mu (µ), delta (δ), and kappa (κ)—is the initial determinant of its pharmacological effects. This interaction is primarily characterized by its binding affinity and subsequent functional activity.

Binding Affinity: A µ-Opioid Preference

Binding affinity, quantified by the inhibition constant (Kᵢ), measures the concentration of a ligand required to occupy 50% of the receptors in the presence of a competing radioligand. A lower Kᵢ value indicates a higher binding affinity. Competitive radioligand binding assays have established that this compound displays a moderate affinity for MOR, with significantly lower affinity for KOR and DOR.[7]

This contrasts with its primary metabolite, 7-hydroxythis compound, which is formed in vivo and exhibits substantially higher potency at the MOR.[8]

Table 1: Comparative Opioid Receptor Binding Affinities (Kᵢ, nM)

| Compound | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) |

| This compound | 161 - 709 | 161 - 1700 | >6800 |

| 7-Hydroxythis compound | ~78 | ~220 | ~243 |

| Morphine | ~4 | - | - |

Note: Kᵢ values are compiled from multiple sources and can vary based on experimental conditions (e.g., cell type, radioligand used). The ranges provided reflect this variability.[7]

Functional Activity: A Partial Agonist at the Helm

Beyond simple binding, the critical question is the functional consequence of that binding. At the MOR, this compound acts as a partial agonist .[1] This means it activates the receptor to produce a response, but this response is submaximal compared to a full agonist like morphine or DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin), regardless of the concentration applied. This partial agonism is a key feature that may contribute to its reported ceiling effect on certain opioid-mediated adverse effects. At KOR and DOR, it behaves as a competitive antagonist.[6]

The Core Mechanism: G-Protein Biased Agonism

The therapeutic promise of this compound lies in the concept of biased agonism, also known as functional selectivity. This refers to the ability of a ligand to preferentially activate one downstream signaling pathway over another from the same receptor.

Canonical MOR Signaling: A Two-Branched Pathway

Upon activation by an agonist, the MOR initiates two major intracellular signaling cascades:

-

G-Protein Pathway (Gαi/o): The receptor couples to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. This pathway is primarily associated with the desired analgesic effects of opioids.

-

β-Arrestin Pathway: The activated receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin-1 and β-arrestin-2). β-arrestin recruitment desensitizes the G-protein signal and initiates a separate wave of signaling that is strongly implicated in the adverse effects of opioids, including respiratory depression, constipation, and the development of tolerance.

This compound's Signaling Signature: A Preference for Analgesia

Extensive research has demonstrated that this compound and its metabolite 7-hydroxythis compound are potent G-protein-biased agonists.[6] They effectively activate the G-protein signaling cascade but are remarkably inefficient at recruiting β-arrestin-2 to the MOR.[4][6] This signaling profile is hypothesized to dissociate the analgesic properties from many of the dose-limiting side effects of classical opioids. Molecular docking studies suggest that this compound alkaloids adopt a binding pose at the MOR that is distinct from that of classical opioids, which may underlie this functional selectivity.[4][6]

Visualizing the Signaling Bias

The following diagrams illustrate the differential signaling cascades initiated by a classical opioid versus this compound.

Caption: Signaling pathway of a classical opioid like morphine.

Caption: Biased signaling pathway of this compound at the µ-opioid receptor.

Experimental Workflows for Mechanistic Characterization

To rigorously define the mechanism of action for a compound like this compound, a suite of in vitro pharmacological assays is essential. The following protocols provide a self-validating system to move from receptor binding to functional signaling outcomes.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for opioid receptors.

Causality: This is the foundational assay. By quantifying how tightly a compound binds to a receptor, we establish it as a ligand for that target. It is a prerequisite for interpreting functional data. The use of a specific radioligand (e.g., [³H]-DAMGO for MOR) ensures that binding to the target of interest is being measured.

Step-by-Step Methodology:

-

Receptor Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human opioid receptor of interest (e.g., HEK293-hMOR). Protein concentration should be quantified (e.g., via Bradford assay).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Plate Setup: In a 96-well microtiter plate, set up triplicate wells for:

-

Total Binding: Radioligand + Membranes + Buffer.

-

Non-specific Binding (NSB): Radioligand + Membranes + a high concentration of a non-labeled, high-affinity ligand (e.g., 10 µM Naloxone) to saturate all specific binding sites.

-

Competition: Radioligand + Membranes + varying concentrations of the test compound (this compound).

-

-

Incubation: Add the components to the wells: 50 µL of diluted membranes, 10 µL of radioligand (e.g., [³H]-DAMGO at a concentration near its Kₔ), and 40 µL of buffer, NSB ligand, or test compound.[9] Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.[9]

-

Termination & Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.[10] This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

-

Quantification: Allow filters to dry, then add scintillation cocktail.[11] Count the radioactivity (in counts per minute, CPM) retained on the filters using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Protocol 2: [³⁵S]GTPγS Binding Assay

Objective: To measure the activation of G-proteins following receptor stimulation, thereby quantifying agonist efficacy (Eₘₐₓ) and potency (EC₅₀).

Causality: This functional assay directly measures the first step in G-protein signaling. An agonist-bound GPCR acts as a guanine nucleotide exchange factor (GEF), catalyzing the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows the activated state to accumulate and be measured, providing a direct readout of G-protein activation.[12]

Step-by-Step Methodology:

-

Membrane Preparation: Use the same membrane preparations as in the binding assay.

-

Assay Buffer: Prepare a GTPγS binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO₄, 0.2 mM EGTA, pH 7.4).[10]

-

Reagent Preparation: Prepare solutions of [³⁵S]GTPγS (final concentration ~0.05-0.1 nM), GDP (final concentration ~30 µM to reduce basal signaling), and a range of concentrations for the test compound (this compound) and a reference full agonist (e.g., DAMGO).[10]

-

Incubation: In a 96-well plate, combine membranes, GDP, the test/reference compound, and finally add [³⁵S]GTPγS to initiate the reaction. The total volume is typically 1 mL.[10]

-

Incubation Conditions: Incubate the plate at 30°C for 45-60 minutes with gentle agitation.[10]

-

Termination: Terminate the reaction by rapid filtration through Whatman GF/B filters, similar to the binding assay.[10]

-

Washing & Quantification: Wash filters with ice-cold buffer and quantify the incorporated [³⁵S] using a scintillation counter.[10]

-

Data Analysis:

-

Define basal binding (no agonist) and non-specific binding (with excess unlabeled GTPγS).

-

Plot the stimulated binding (as a percentage over basal) against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for each compound. The Eₘₐₓ of this compound will be expressed as a percentage of the Eₘₐₓ of the full agonist, DAMGO.

-

Protocol 3: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

Objective: To quantify the recruitment of β-arrestin-2 to the MOR upon ligand stimulation.

Causality: This assay directly measures the initiation of the β-arrestin pathway. Technologies like PathHunter utilize enzyme fragment complementation (EFC).[13] The receptor is tagged with a small enzyme fragment (ProLink, PK), and β-arrestin is tagged with a larger, inactive enzyme acceptor (EA). Ligand-induced recruitment brings the two fragments into proximity, forming an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal. The intensity of the signal is directly proportional to the amount of β-arrestin recruitment.[13]

Step-by-Step Methodology:

-

Cell Culture: Use a commercially available cell line engineered to co-express the hMOR-PK fusion protein and the β-arrestin-EA fusion protein (e.g., PathHunter CHO-K1 hOPRM1 β-Arrestin cells).[14]

-

Cell Plating: Plate the cells in a 384-well white, clear-bottom assay plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight.[14]

-

Compound Addition: Prepare serial dilutions of the test compound (this compound) and a reference agonist known to recruit β-arrestin (e.g., DAMGO). Add the compounds to the cells.

-

Incubation: Incubate the plates at 37°C for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.[14]

-

Detection: Add the PathHunter detection reagent cocktail, which contains the chemiluminescent substrate.[14]

-

Signal Reading: Incubate at room temperature for 60 minutes to allow the signal to develop, then read the chemiluminescence on a plate reader.[14]

-

Data Analysis: Plot the relative light units (RLU) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.

Protocol 4: cAMP Accumulation Assay (e.g., GloSensor™ Assay)

Objective: To confirm Gαi/o coupling by measuring the inhibition of adenylyl cyclase activity.

Causality: Since MOR couples to Gαi, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Assays like GloSensor use a genetically encoded biosensor—a fusion of a cAMP binding domain to a mutant luciferase.[15][16] When cAMP levels are high, the biosensor is active and produces light. Activation of a Gαi-coupled receptor reduces cAMP, thus decreasing the luminescent signal. This provides a functional readout of Gαi pathway engagement.

Step-by-Step Methodology:

-

Cell Preparation: Use a cell line expressing the MOR and transiently or stably transfected with the pGloSensor™-22F cAMP plasmid.[17]

-

Equilibration: Harvest cells and incubate them in an equilibration medium containing the GloSensor™ cAMP Reagent for 2 hours at room temperature to load the cells with the substrate.[17]

-

Plate Dispensing: Dispense the cell suspension into a 384-well white assay plate.

-

Signal Stimulation: To measure inhibition, first stimulate adenylyl cyclase with a compound like forskolin to raise intracellular cAMP to a high, stable level.

-

Compound Addition: Add varying concentrations of the test compound (this compound) or a reference agonist (e.g., DAMGO).

-

Kinetic Reading: Immediately place the plate in a luminometer and measure the luminescent signal kinetically over time (e.g., for 20-30 minutes). The agonist-induced inhibition of the forskolin-stimulated signal will be observed as a decrease in luminescence.

-

Data Analysis: Determine the magnitude of the decrease in signal at each agonist concentration. Plot the percent inhibition against the log concentration of the agonist and fit the data to determine the IC₅₀ (for inhibition).

Data Synthesis and Visualization

A comprehensive understanding of this compound's mechanism requires synthesizing the data from these disparate assays.

Summary of Pharmacological Parameters

The data generated should be compiled to provide a clear pharmacological fingerprint of the compound.

Table 2: Functional Activity Profile of this compound at MOR

| Assay | Parameter | This compound | Morphine (Reference) |

| [³⁵S]GTPγS Binding | Potency (EC₅₀) | ~200-500 nM | ~50-100 nM |

| Efficacy (Eₘₐₓ) | ~30-50% (Partial Agonist) | 100% (Full Agonist) | |

| β-Arrestin Recruitment | Potency (EC₅₀) | >10,000 nM | ~100-300 nM |

| Efficacy (Eₘₐₓ) | <10% (Very Weak/None) | 100% | |

| cAMP Inhibition | Potency (IC₅₀) | ~100-400 nM | ~10-50 nM |

Note: Values are approximate and serve as a representative example based on published literature.

Visualizing the Experimental Workflow

The logical flow of experiments to characterize a biased agonist can be visualized as follows.

Caption: Experimental workflow for characterizing biased agonism.

Conclusion

The mechanism of action of this compound at the µ-opioid receptor is a compelling example of functional selectivity. Its profile as a G-protein-biased partial agonist provides a rational, molecular basis for its observed pharmacological effects, which are purported to include analgesia with a reduced liability for the severe side effects that plague classical opioids. The experimental protocols detailed in this guide provide a robust framework for researchers to dissect the nuanced pharmacology of this compound and its analogs. This understanding is paramount for the rational design and development of a new generation of safer, more effective analgesics built upon the atypical molecular framework of the Mitragyna alkaloids.

References

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Retrieved from [Link]

- Pasternak, G. W. (2025). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target.

-

National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Retrieved from [Link]

-

Ferré, S., et al. (2009). GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4. PMC. Retrieved from [Link]

-

Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

-

Karunakaran, T., et al. (2022). The Chemical and Pharmacological Properties of this compound and Its Diastereomers: An Insight Review. Frontiers in Pharmacology. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2023). FDA and Kratom. Retrieved from [Link]

-

Livingston, K. E., & Traynor, J. R. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife. Retrieved from [Link]

-

Stoeber, M., et al. (2018). Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs). PMC. Retrieved from [Link]

-

DiscoveRx Corporation. (n.d.). PathHunter® β-Arrestin GPCR Assays. Retrieved from [Link]

-

Kruegel, A. C., et al. (2016). Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: this compound as an Atypical Molecular Framework for Opioid Receptor Modulators. Journal of the American Chemical Society. Retrieved from [Link]

-

Graphviz. (2024). DOT Language. Retrieved from [Link]

-

DiscoveRx Corporation. (n.d.). PathHunter™ eXpress β-Arrestin Assays. Retrieved from [Link]

-

Karunakaran, T., et al. (2022). The Chemical and Pharmacological Properties of this compound and Its Diastereomers: An Insight Review. PubMed Central. Retrieved from [Link]

-

Lanoiselée, M., et al. (2021). β-arrestin recruitment facilitates a direct association with G proteins. bioRxiv. Retrieved from [Link]

-

The Coding Pack. (2021). Graphviz tutorial. YouTube. Retrieved from [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

-

Kruegel, A. C., et al. (2016). Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: this compound as an Atypical Molecular Framework for Opioid Receptor Modulators. Journal of the American Chemical Society. Retrieved from [Link]

-

Obeng, S., et al. (2021). A Novel this compound Analog with Low-Efficacy Mu Opioid Receptor Agonism Displays Antinociception with Attenuated Adverse Effects. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology. Retrieved from [Link]

-

Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. Retrieved from [Link]

-

Molecular Devices. (n.d.). Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra. Retrieved from [Link]

-

Stoeber, M., et al. (2019). β-Arrestin-2 BRET Biosensors Detect Different β-Arrestin-2 Conformations in Interaction with GPCRs. ACS Sensors. Retrieved from [Link]

-

Hemby, S. E., et al. (2019). Pharmacological Comparison of this compound and 7-Hydroxythis compound: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Mitragyna speciosa. Retrieved from [Link]

- Kumar, A., & Plouffe, B. (2025). GloSensor assay for discovery of GPCR-selective ligands.

-

Graphviz. (n.d.). User Guide. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). β-arrestin Assays. Retrieved from [Link]

-

Kennedy, C. D., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. Retrieved from [Link]

Sources

- 1. Mitragyna speciosa - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The Chemical and Pharmacological Properties of this compound and Its Diastereomers: An Insight Review [frontiersin.org]

- 3. The Chemical and Pharmacological Properties of this compound and Its Diastereomers: An Insight Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: this compound as an Atypical Molecular Framework for Opioid Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological Comparison of this compound and 7-Hydroxythis compound: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FDA and Kratom | FDA [fda.gov]

- 9. ovid.com [ovid.com]

- 10. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. cosmobio.co.jp [cosmobio.co.jp]

- 15. promega.com [promega.com]

- 16. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 17. Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra [moleculardevices.com]

Advanced Pharmacokinetics and Metabolic Profiling of Mitragynine

A Technical Guide for Drug Development & Safety Assessment

Executive Summary: The Paradox of Potency

Mitragynine presents a unique pharmacokinetic paradox in drug development. While it possesses low oral bioavailability due to acid lability and extensive first-pass metabolism, it exhibits high in vivo efficacy.[1] This discrepancy is driven by a "bioactivation cascade" where the parent compound is metabolized into equipotent or super-potent analogs—specifically 7-hydroxythis compound (7-HMG) and the human-specific metabolite This compound pseudoindoxyl .[1]

This guide dissects the ADME (Absorption, Distribution, Metabolism, Excretion) profile of this compound, emphasizing the critical species differences between rodent models and human physiology that must inform translational safety assessments.[1]

Physicochemical Barriers & Absorption

Acid Lability and Hydrolysis

This compound is an indole alkaloid with a methyl ester group at the C16 position.[1][2][3][4] It acts as a weak base but exhibits significant instability in acidic environments (pH < 4), typical of the gastric climate.[1]

-

Mechanism: Acid-catalyzed hydrolysis of the C16 methyl ester.[1]

-

Product: 16-carboxythis compound (Inactive zwitterion).[1]

-

Implication: A significant fraction of an oral dose is degraded before absorption, contributing to low absolute bioavailability (F).[1]

-

Data:

Quantitative PK Parameters (Cross-Species)

The following table summarizes key pharmacokinetic parameters. Note the distinct half-life difference between rats and humans.[1]

| Parameter | Rat (Sprague-Dawley) | Dog (Beagle) | Human (Estimated/Observed) |

| Bioavailability (F) | 3.03% ± 1.47% | 64.8% (Fasted) | ~30% (Predicted) |

| Tmax | 1.5 – 2.0 h | 1.0 – 2.0 h | 0.8 – 1.5 h |

| Half-life (t1/2) | 36 min (Male) / 115 min (Female) | 3.0 – 4.0 h | 7.0 – 39.0 h (Terminal phase) |

| Protein Binding | >90% | >90% | >90% |

| Primary Clearance | Hepatic (CYP3A) | Hepatic (CYP3A) | Hepatic (CYP3A) |

Distribution: The Blood-Brain Barrier (BBB) Challenge

This compound's central analgesic effects depend on BBB penetration.[1] However, its metabolite, 7-HMG, faces a transport hurdle.[1]

Differential Transport Mechanics

-

This compound: High lipophilicity allows passive diffusion.[1] It shows a net influx (Efflux Ratio < 1.0).[1]

-

7-Hydroxythis compound (7-HMG): Despite being 10-20x more potent at the µ-opioid receptor (MOR), 7-HMG is a substrate for P-glycoprotein (P-gp/MDR1) .[1]

Visualization: BBB Transport Dynamics

The following diagram illustrates the selective permeability and the "metabolic activation" that occurs after BBB transport or within the liver.

Caption: Differential BBB transport showing this compound influx vs. P-gp mediated efflux of 7-HMG.[1]

Hepatic Biotransformation: The Bioactivation Engine

Metabolism is the primary clearance route (>99%), with renal excretion of the parent drug being negligible (<1%).[1]

The CYP3A4 Dominance

Cytochrome P450 3A4 (CYP3A4) is the principal enzyme responsible for this compound metabolism.[1][6]

The Human-Specific "Pseudoindoxyl" Pathway

Recent research has uncovered a critical divergence in human plasma stability compared to rodents.[1]

-

Rodents/Monkeys: 7-HMG is relatively stable in plasma.[1][7]

-

Humans: 7-HMG is unstable in plasma and undergoes a rearrangement to This compound Pseudoindoxyl .[1][7]

Caption: The bioactivation cascade highlighting the human-specific formation of this compound Pseudoindoxyl.[1]

Clinical Drug-Drug Interaction (DDI) Risks

This compound is not just a substrate; it is a perpetrator of metabolic interactions.[1]

CYP Inhibition Profile[8][9][10]

-

CYP2D6 (Potent Inhibition):

-

CYP3A4 (Mechanism-Based Inhibition):

-

IC50: ~41 µM (reversible) → Drops to ~2.6 µM with pre-incubation.[1]

-

Mechanism: Time-Dependent Inhibition (TDI).[1][5] this compound or a metabolite covalently binds to the active site, irreversibly inactivating the enzyme.[5]

-

Risk: Moderate to High.[1][8] Can affect metabolism of statins, benzodiazepines, and antivirals.[1]

-

Experimental Protocols

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance (CLint) and identify metabolites.[1]

-

Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).

-

Pre-incubation: Add this compound (final conc. 1 µM) to the mixture. Pre-incubate at 37°C for 5 minutes.

-

Note: Low substrate concentration (1 µM) ensures first-order kinetics.[1]

-

-

Initiation: Add NADPH-regenerating system (or 1 mM NADPH) to start the reaction.[1]

-

Sampling: At t = 0, 5, 15, 30, 45, and 60 min, remove aliquots (50 µL).

-

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Propranolol).

-

Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode). Monitor transitions for this compound (399 -> 174) and 7-HMG (415 -> 190).[1]

-

Calculation: Plot ln(% remaining) vs. time. Slope = -k.[1]

-

CLint = (k * Volume) / Protein Amount[1]

-

Protocol B: In Vivo Pharmacokinetic Study (Rat)

Objective: Assess oral bioavailability and metabolite formation.[1]

-

Animals: Male Sprague-Dawley rats (n=4 per group), cannulated (jugular vein).

-

Fasting: Fast animals for 12 hours pre-dose (water ad libitum) to minimize food effects on absorption.

-

Dosing:

-

Sampling: Collect blood (0.2 mL) at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.[1]

-

Critical: Use NaF/Oxalate tubes to prevent ex vivo esterase activity, or acidify plasma immediately to prevent 7-HMG degradation.[1]

-

-

Processing: Centrifuge at 4°C. Store plasma at -80°C.

-

Data Analysis: Non-compartmental analysis (NCA) using Phoenix WinNonlin. Calculate AUC, Cmax, Tmax, and F (F = [AUC_po * Dose_iv] / [AUC_iv * Dose_po]).

References

-

Kamble, S. H., et al. (2019).[1] Metabolite profiling and identification of enzymes responsible for the metabolism of this compound, the major alkaloid of Mitragyna speciosa (kratom).[6] Xenobiotica.[1]

-

Hanapi, N. A., et al. (2013).[1][5][9] Inhibitory effect of this compound on human cytochrome P450 enzyme activities.[1][8][10][11] Drug Metabolism and Pharmacokinetics.[1][12][13][14]

-

Kruegel, A. C., et al. (2019).[1] 7-Hydroxythis compound Is an Active Metabolite of this compound and a Key Mediator of Its Analgesic Effects.[1] ACS Central Science.[1] [1]

-

Vazquez, M., et al. (2020).[1] this compound pseudoindoxyl, a metabolite of 7-hydroxythis compound, is a potent μ-opioid agonist and δ-opioid antagonist.[1] ACS Chemical Neuroscience.[1] [1]

-

Ramanathan, S., et al. (2015).[1] Pharmacokinetics of this compound in man.[1][14] Drug Design, Development and Therapy.[1]

-

Manda, V. K., et al. (2014).[1] Evaluation of in vitro absorption, distribution, metabolism, and excretion (ADME) properties of this compound, 7-hydroxythis compound, and mitraphylline.[1] Planta Medica.[1]

-

Maxwell, E. A., et al. (2020).[1] Pharmacokinetics of this compound after single oral administration in dogs.[1] Journal of Veterinary Pharmacology and Therapeutics.[1]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ifrti.org [ifrti.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Kratom Alkaloids: Interactions With Enzymes, Receptors, and Cellular Barriers [frontiersin.org]

- 6. Frontiers | Kratom Alkaloids: Interactions With Enzymes, Receptors, and Cellular Barriers [frontiersin.org]

- 7. Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of the Effects of Mitragyna speciosa Alkaloid Extract on Cytochrome P450 Enzymes Using a High Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Refined Prediction of Pharmacokinetic Kratom-Drug Interactions: Time-Dependent Inhibition Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitory effect of this compound on human cytochrome P450 enzyme activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitory effect of this compound on human cytochrome P450 enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eprints.usm.my [eprints.usm.my]

- 13. kratomalks.org [kratomalks.org]

- 14. Multiple-Dose Pharmacokinetics and Safety of this compound, the Major Alkaloid of Kratom, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Mitragynine: An In-Depth Technical Guide on its Central Role in the Traditional Use and Pharmacology of Kratom

Abstract

Mitragyna speciosa, colloquially known as kratom, has a rich history of traditional use in Southeast Asia, where its leaves have been consumed for centuries for their unique psychoactive and medicinal properties. The principal indole alkaloid, mitragynine, is the primary driver of the plant's dose-dependent effects, which range from stimulation at low doses to analgesia and sedation at higher doses. This technical guide provides an in-depth exploration of the pivotal role of this compound, bridging the gap between its ethnobotanical origins and modern pharmacological understanding. We will delve into the traditional methods of kratom preparation and consumption, the intricate pharmacology and pharmacokinetics of this compound, and present detailed protocols for its extraction, quantification, and functional characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's scientific landscape.

Ethnobotanical Foundations: this compound in the Context of Traditional Kratom Use

The story of this compound is inextricably linked to the traditional use of kratom in the tropical rainforests of Southeast Asia, particularly in Thailand, Malaysia, and Indonesia.[1][2][3] For generations, indigenous populations have utilized the leaves of the Mitragyna speciosa tree as a staple of traditional medicine and as a tool to enhance daily life.[2][3]

Traditional Preparation and Consumption

The methods of kratom consumption in traditional settings are straightforward and designed to efficiently deliver its active compounds.[3]

-

Chewing Fresh Leaves: Laborers and farmers have historically chewed fresh kratom leaves throughout the day to boost energy, increase stamina, and alleviate the fatigue associated with strenuous physical work.[1][4] This method allows for the direct absorption of alkaloids through the oral mucosa.

-

Brewing Kratom Tea: Dried kratom leaves are often brewed into a tea, a method that facilitates the extraction of alkaloids into a consumable liquid.[4][5] This tea is sometimes simmered for extended periods to maximize the extraction.

-

Poultices and Salves: In traditional medicine, kratom leaves have also been used externally in the form of poultices to aid in wound healing and as a local anesthetic.[4]

Perceived Dose-Dependent Effects in Traditional Use

Traditional users of kratom have long recognized its biphasic, dose-dependent effects, a phenomenon now understood to be primarily driven by this compound's complex pharmacology.

-

Low Doses (Stimulant Effects): At lower consumption levels, typically involving the chewing of a few fresh leaves, users report increased energy, alertness, and sociability.[6] These effects are comparable to those of other mild stimulants and were traditionally sought to enhance productivity during long working hours.[2][7]

-

High Doses (Analgesic and Sedative Effects): At higher doses, the effects of kratom shift towards analgesia, euphoria, and sedation, akin to opioid-like effects.[6][8] This has led to its traditional use for pain relief and, in some historical contexts, as a substitute to mitigate opium withdrawal symptoms.[5][9]

The Pharmacology and Pharmacokinetics of this compound

Modern scientific investigation has begun to unravel the complex molecular mechanisms underlying the traditional observations of kratom's effects. This compound, as the most abundant alkaloid in kratom leaves, is the focal point of this research.[10]

Pharmacodynamics: A Multi-Target Alkaloid

This compound's pharmacological profile is characterized by its interaction with multiple receptor systems in the central nervous system.

-

Opioid Receptor Interactions: this compound is a partial agonist at the mu-opioid receptor (MOR), the primary target for classical opioids like morphine.[10][11] It also exhibits activity at the delta (DOR) and kappa (KOR) opioid receptors.[1][11] Its partial agonism at the MOR is thought to contribute to its analgesic effects while potentially having a lower risk of respiratory depression compared to full opioid agonists.

-

Adrenergic, Serotonergic, and Dopaminergic Systems: Beyond the opioid system, this compound has been shown to interact with adrenergic, serotonergic, and dopamine D2 receptors.[10][12] These interactions likely contribute to the stimulating and mood-enhancing effects reported at lower doses.

-

Biased Agonism: Research suggests that this compound may act as a biased agonist at the mu-opioid receptor, preferentially activating G-protein signaling pathways over the β-arrestin pathway. This is a significant area of interest for drug development, as β-arrestin recruitment is associated with many of the adverse effects of classical opioids.

Pharmacokinetics: Absorption, Metabolism, and Elimination

The pharmacokinetic profile of this compound is crucial for understanding its duration of action and potential for drug-drug interactions.

-

Absorption and Bioavailability: When consumed orally, this compound reaches its maximum plasma concentration in approximately 0.83 hours.[5] Its oral bioavailability is estimated to be around 21%.[10]

-

Metabolism: this compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[10] A key metabolic pathway is its conversion to 7-hydroxythis compound, a minor alkaloid in the kratom leaf that is a much more potent mu-opioid receptor agonist.[2][8][13] This metabolic conversion is believed to be a major contributor to the analgesic effects of kratom.[8][14]

-

Elimination: this compound has a relatively long terminal half-life, estimated to be around 23.24 ± 16.07 hours in chronic users.[5] Renal excretion of unchanged this compound is very low, indicating extensive metabolism.[5]

Methodologies for the Scientific Investigation of this compound

For researchers and drug development professionals, standardized and reproducible methodologies are essential for the accurate study of this compound. This section provides detailed protocols for the extraction, quantification, and in vitro/in vivo characterization of this key alkaloid.

Extraction and Isolation of this compound from Mitragyna speciosa Leaves

The following protocol outlines a common method for the extraction and purification of this compound.

Protocol 1: Solvent Extraction and Column Chromatography of this compound

-

Preparation of Plant Material:

-

Wash fresh Mitragyna speciosa leaves with water to remove debris.

-

Oven-dry the leaves at 45-50°C for approximately 72 hours.

-

Grind the dried leaves into a fine powder using a blender.

-

-

Soxhlet Extraction:

-

Perform a Soxhlet extraction on the powdered leaves with petroleum ether for 8 hours to defat the material. Discard the petroleum ether solution.

-

Dry the defatted leaf powder and then perform a second Soxhlet extraction with chloroform for 8 hours.

-

-

Purification by Column Chromatography:

-

Concentrate the chloroform extract under reduced pressure.

-

Subject the crude extract to column chromatography using a silica gel 60 column.

-

Elute the column with a solvent system of n-hexane-ethyl acetate-25% ammonia (30:15:1 v/v).[9][15]

-

Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC).

-

Combine fractions containing pure this compound and evaporate the solvent to yield the isolated compound.

-

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

Accurate quantification of this compound in plant material and biological samples is critical for research and quality control.

Protocol 2: HPLC-PDA Quantification of this compound

-

Sample Preparation (Kratom Powder):

-

Accurately weigh a sample of dried kratom powder.

-

Extract the powder with methanol, potentially using ultrasonication to improve efficiency.

-

Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[16]

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and a buffer such as ammonium bicarbonate (pH 9.5) or 0.05% formic acid.[16][17]

-

Flow Rate: 1.0 mL/min.[16]

-

Detection: Photodiode array (PDA) detector at a wavelength of 225 nm.[16][18]

-

Injection Volume: 20 µL.[16]

-

-

Quantification:

-

Prepare a calibration curve using a certified reference standard of this compound.

-

Quantify the this compound content in the samples by comparing their peak areas to the calibration curve.

-

In Vitro Characterization: Mu-Opioid Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of this compound for the mu-opioid receptor.

Protocol 3: Radioligand Binding Assay for the Mu-Opioid Receptor

-

Membrane Preparation:

-

Use cell membranes from a cell line stably expressing the human mu-opioid receptor (e.g., HEK293 cells).[19]

-

-

Assay Conditions:

-

Radioligand: [³H]DAMGO, a selective mu-opioid receptor agonist.

-

Non-specific Binding Determination: Use a high concentration of a non-labeled ligand, such as naloxone (10 µM), to determine non-specific binding.[20]

-

Incubation: Incubate the cell membranes, radioligand, and various concentrations of the test compound (this compound) in a suitable buffer for 120 minutes at room temperature.[20]

-

-

Data Collection and Analysis:

-

Separate bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) and subsequently calculate the Ki (inhibition constant) to determine the affinity of this compound for the mu-opioid receptor.

-

In Vivo Assessment of Analgesic Activity: The Hot Plate Test

The hot plate test is a widely used method to evaluate the analgesic properties of compounds in rodents.

Protocol 4: Hot Plate Test for Analgesia in Mice

-

Apparatus:

-

A hot plate apparatus consisting of a heated metal surface with temperature control, enclosed by a clear acrylic cylinder.

-

-

Procedure:

-

Acclimatize the mice to the testing room for at least 30-60 minutes before the experiment.

-

Set the hot plate temperature to a constant 55 ± 1°C.[1]

-

Administer the test compound (this compound) or vehicle control to the mice via the desired route (e.g., oral gavage, intraperitoneal injection).

-

At a predetermined time after drug administration, place each mouse on the hot plate and start a timer.

-

Observe the mouse for signs of nociception, such as licking a hind paw or jumping.

-

Record the latency (in seconds) for the mouse to exhibit a pain response.

-

Implement a cut-off time (e.g., 30 seconds) to prevent tissue damage.

-

-

Data Analysis:

-

Compare the response latencies of the drug-treated groups to the vehicle control group to determine the analgesic effect of this compound.

-

Data Summary and Visualization

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Humans (Chronic Users)

| Parameter | Value | Reference |

| Time to Maximum Plasma Concentration (Tmax) | 0.83 ± 0.35 hours | [5] |

| Terminal Half-life (t½) | 23.24 ± 16.07 hours | [5] |

| Apparent Volume of Distribution (Vd/F) | 38.04 ± 24.32 L/kg | [5] |

| Urinary Excretion (unchanged) | 0.14% | [5] |

Table 2: Binding Affinities (Ki) of this compound and Related Compounds at Opioid Receptors

| Compound | Mu-Opioid Receptor (MOR) | Kappa-Opioid Receptor (KOR) | Delta-Opioid Receptor (DOR) | Reference |

| This compound | 198 ± 30 nM | 161 ± 10 nM | >10,000 nM | [1] |

| 7-Hydroxythis compound | High Affinity (Potent Agonist) | Moderate Affinity | Moderate Affinity | [3] |

| Speciociliatine | 116 ± 36 nM | 54.5 ± 4.4 nM | >10,000 nM | [1] |

Visualizations

Caption: Workflow of traditional kratom use, from preparation to perceived effect.

Caption: Simplified signaling pathway of this compound's mechanism of action.

Conclusion

This compound stands as the cornerstone of kratom's traditional use and its complex pharmacological profile. Its journey from an ethnobotanical remedy in Southeast Asia to a subject of intense scientific scrutiny highlights the potential for naturally derived compounds to inform modern drug discovery. The dose-dependent stimulant and analgesic effects, rooted in this compound's interactions with opioid and other neurotransmitter systems, offer a compelling rationale for its historical and contemporary applications. The methodologies presented in this guide provide a framework for the continued investigation of this compound, with the ultimate goal of elucidating its full therapeutic potential and associated risks. As research progresses, a deeper understanding of this fascinating alkaloid will be crucial for informing public health policies, guiding clinical research, and potentially unlocking new avenues for the treatment of pain, addiction, and other neurological disorders.

References

-

The Chemical and Pharmacological Properties of this compound and Its Diastereomers: An Insight Review. (2022). Frontiers in Pharmacology. [Link]

-

Exploring this compound: Kratom's Key Alkaloid. (n.d.). Kratom.com. [Link]

-

Unraveling Kratom: Historical Roots, Regulations & Medical Potential. (2023). ACS Laboratory. [Link]

-

The Origins of Kratom Usage Around the World. (n.d.). Kats Botanicals. [Link]

-

This compound. (n.d.). Wikipedia. [Link]

-

Kratom in ancient rituals: a historical overview and modern practices. (n.d.). Vivadzen.com. [Link]

-

Kratom's Journey Through Cultures: From Traditional Southeast Asian Us. (2026). Mitra Science. [Link]

- The History of Kratom: From Southeast Asia to the World. (2025). Google Cloud.

-

Determination of this compound in rat plasma by LC–MS/MS: Application to pharmacokinetics. (n.d.). PubMed Central. [Link]

-

The Chemical and Pharmacological Properties of this compound and Its Diastereomers: An Insight Review. (2022). PubMed Central. [Link]

-

Opioid-Mu Biochemical Binding Assay Service. (n.d.). Reaction Biology. [Link]

-

Mitragyna speciosa. (n.d.). Wikipedia. [Link]

-

Exploring the Pharmacology of Kratom: Understanding How Alkaloids Interact with Receptors. (2024). Sanctuary Kava. [Link]

-

Kratom—Pharmacology, Clinical Implications, and Outlook: A Comprehensive Review. (2020). Pain and Therapy. [Link]

-

This compound: The Complex Alkaloid Behind Kratom's Effects. (2025). Oreate AI Blog. [Link]

-

7-Hydroxythis compound Is an Active Metabolite of this compound and a Key Mediator of Its Analgesic Effects. (2019). ACS Central Science. [Link]

-

A homemade Kratom cocktail (left) and fresh ground Kratom leaves (right). (n.d.). ResearchGate. [Link]

-

Current perspectives on the impact of Kratom use. (2019). PubMed Central. [Link]

-

Tail flick test. (n.d.). Wikipedia. [Link]

-

Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs. (n.d.). ResearchGate. [Link]

-

Rodent Hot Plate Pain Assay. (n.d.). Maze Engineers. [Link]

-

Preliminary Study of Isolation and Purification this compound from Kratom Leaves. (2022). ResearchGate. [Link]

-

a simple and cost effective isolation and purification protocol of this compound from mitragyna speciosa korth (ketum) leaves. (n.d.). Semantic Scholar. [Link]

-

Comparative Analysis of this compound Content in Kratom Leaves (Mitragyna speciosa Korth) from Kabupaten Kapuas Hulu Using HPLC Me. (n.d.). CORE. [Link]

-

Development and Validation of The Quantification Method for this compound and 7-Hydroxy this compound in Kratom Plant using High-Performance Liquid Chromatography-Photodiode Array. (2023). ResearchGate. [Link]

-

HPLC-PDA METHOD FOR THE QUANTIFICATION OF this compound IN FRESH KRATOM ( MITRAGYNA SPECIOSA ) LEAF. (2024). JOURNAL OF TROPICAL FOREST SCIENCE. [Link]

-

Kratom Alkaloid Analysis via HPLC-UV. (2022). Phenomenex. [Link]

-

Development and Validation of a Method for Detecting and Quantifying this compound in Kratom Samples Using HPLC-PDA. (2024). Eruditio. [Link]

-

mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. (n.d.). Fisher Scientific. [Link]

Sources

- 1. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 2. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rodent behavioural test - Pain and inflammation - Tail Flick - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 5. meliordiscovery.com [meliordiscovery.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. maze.conductscience.com [maze.conductscience.com]

- 8. Quantification of 11 kratom alkaloids including this compound and its main metabolites in human plasma using LC-MS/MS | CoLab [colab.ws]

- 9. scholar.ui.ac.id [scholar.ui.ac.id]

- 10. medikonda.com [medikonda.com]

- 11. Hot plate test [panlab.com]

- 12. researchgate.net [researchgate.net]

- 13. alliancechemical.com [alliancechemical.com]

- 14. Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxythis compound, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. eruditio.pom.go.id [eruditio.pom.go.id]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. reactionbiology.com [reactionbiology.com]

- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Monograph: Early Pharmacological Characterization of Mitragynine (1921–2002)

Subtitle: From Alkaloid Isolation to the Identification of Atypical Opioid Receptor Modulation

Executive Summary

This technical guide reconstructs the foundational research regarding Mitragynine, the primary indole alkaloid of Mitragyna speciosa. While modern literature focuses on G-protein biased signaling, the "Early Research" era (defined here as 1921 through 2002) provided the critical scaffold for this understanding. This period established three distinct scientific truths: (1) this compound possesses antinociceptive properties distinct from classical morphinans; (2) its analgesic ceiling is lower than morphine, classifying it as a partial agonist; and (3) its safety profile regarding respiratory depression was anomalously high for an opioid-like agent. This guide synthesizes these early findings for drug development professionals seeking to understand the mechanistic origins of this atypical scaffold.

Historical Isolation & Structural Logic

The scientific journey of this compound began with its isolation in 1921 by Ellen Field at the University of Edinburgh.[1] Unlike the rigid phenanthrene ring structure of morphine, this compound was identified as a corynanthe-type indole alkaloid. This structural divergence is the primary reason for its unique receptor binding profile.

Key Structural Milestone:

-

1921: Isolation of the "distillate" by Ellen Field.[1]

-

1960s: Full stereochemical elucidation (Zacharias et al.), confirming the indole nucleus which allows for lipophilic membrane penetration but distinct receptor docking compared to fentanyl or morphine.

Figure 1: The Isolation & Characterization Workflow (1921–1972)

Caption: The progression from botanical biomass to the first definitive pharmacological profile established by Smith, Kline & French (SKF) in 1972.

The SKF Benchmark: The 1972 Macko Study

The seminal paper by Macko, Weisbach, and Douglas (1972), conducted at Smith, Kline & French Laboratories, remains the cornerstone of early this compound research. They aimed to determine if the alkaloid was a viable alternative to codeine.

Technical Insights & Causality:

-

Antitussive vs. Analgesic: Macko discovered that while this compound suppressed the cough reflex (antitussive) similar to codeine, it did not produce the severe respiratory depression associated with equipotent doses of morphine.

-

Nalorphine Antagonism: The study utilized nalorphine (an early opioid antagonist) to challenge this compound's effects. The successful reversal of analgesia provided the first in vivo proof of opioid receptor involvement, decades before molecular cloning of the Mu-opioid receptor (MOR).

Critical Observation: The study noted a "ceiling effect" in analgesia. Unlike morphine, where increasing the dose indefinitely increases the effect (until death), this compound's efficacy plateaued. We now understand this as Partial Agonism , a highly desirable trait for safety pharmacology.

Mechanistic Deconvolution (1996–2002)

Following the SKF era, research shifted to identifying the specific receptor subtypes. Two key studies defined this period: Matsumoto et al. (1996) and Takayama et al. (2002).[2]

4.1 Supraspinal vs. Spinal Analgesia (Matsumoto, 1996)

Matsumoto employed differential routes of administration (intracerebroventricular [i.c.v.] vs. intraperitoneal [i.p.]) to map the site of action.

-

Finding: this compound was effective via i.c.v.[3][4] injection, and this effect was blocked by naloxone.[3]

4.2 Receptor Binding Affinities (Takayama, 2002)

Takayama’s team provided the first quantitative binding data, revealing a distinct selectivity profile.

Table 1: Comparative Binding Affinity (

| Ligand | MOR ( | DOR ( | KOR ( | Selectivity Ratio (MOR:DOR) |

| This compound | 7.2 | 60 | >1000 | ~1:8 |

| Morphine | 1.1 | 80 | 34 | ~1:70 |

| DAMGO (Ref) | 0.8 | >1000 | >1000 | Highly Selective |

Interpretation: this compound binds tightly to MOR but, unlike morphine, has significant affinity for DOR. This MOR/DOR heterodimer interaction is hypothesized to contribute to its reduced development of tolerance.

Figure 2: The Opioid Receptor Interaction Model (Early Consensus)

Caption: this compound acts as a partial agonist at MOR and agonist at DOR.[5] The dotted line to "Side Effect" represents the early observation of a safety window compared to full MOR agonists.

Key Experimental Protocols

To replicate or validate early findings, the following protocols (adapted from Macko 1972 and Matsumoto 1996) are standardized below.

Protocol A: The Hot Plate Test (Supraspinal Analgesia)

This test is specific for supraspinal (brain-mediated) pain processing, distinguishing it from spinal reflexes.

-

Subject Preparation: Use male ICR mice (20–30g). Acclimatize to the testing room for 1 hour.

-

Basal Latency: Place mouse on a metal plate heated to 55 ± 0.5°C . Measure time until the mouse licks its hind paw or jumps.

-

Cut-off: If no response by 30 seconds, remove animal to prevent tissue damage.

-

-

Administration: Administer this compound (dissolved in Tween-80/Saline) intraperitoneally (i.p.) or intracerebroventricularly (i.c.v.).

-

Measurement: Retest latencies at 15, 30, 45, and 60 minutes post-injection.

-

Calculation:

(MPE = Maximum Possible Effect)

Protocol B: The Tail-Flick Test (Spinal Reflex)

Used to determine if the drug acts on the spinal cord dorsal horn.

-

Setup: Focus a radiant heat source on the tail (2-3 cm from the tip).

-

Calibration: Adjust intensity so baseline latency is 2–4 seconds.

-

Cut-off: Set automatic cutoff at 10 seconds to avoid burns.

-

Observation: this compound typically shows lower efficacy in this test compared to the Hot Plate test, reinforcing the supraspinal mechanism hypothesis derived in the 1990s.

References

-

Field, E. (1921).[1] "this compound and Mitraversine, Two New Alkaloids from Species of Mitragyna." Journal of the Chemical Society, Transactions.

-

Macko, E., Weisbach, J. A., & Douglas, B. (1972).[2] "Some Observations on the Pharmacology of this compound." Archives Internationales de Pharmacodynamie et de Thérapie.

-

Matsumoto, K., et al. (1996).[2][6][7][8][9] "Antinociceptive Action of this compound in Mice: Evidence for the Involvement of Supraspinal Opioid Receptors."[3][4][7][9] Life Sciences.[3][7][9]

-

Takayama, H., et al. (2002).[2][10] "Studies on the Synthesis and Opioid Agonistic Activities of this compound-Related Indole Alkaloids: Discovery of Opioid Agonists Structurally Different from Other Opioid Ligands."[4][10] Journal of Medicinal Chemistry.

-

Thongpradichote, S., et al. (1998).[8] "Identification of Opioid Receptor Subtypes in Antinociceptive Actions of Supraspinally-Administered this compound in Mice." Life Sciences.[3][7][9]

Sources

- 1. acs.org [acs.org]

- 2. The Chemical and Pharmacological Properties of this compound and Its Diastereomers: An Insight Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antinociceptive action of this compound in mice: evidence for the involvement of supraspinal opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ir.uitm.edu.my [ir.uitm.edu.my]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ww2.uthscsa.edu [ww2.uthscsa.edu]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Studies on the synthesis and opioid agonistic activities of this compound-related indole alkaloids: discovery of opioid agonists structurally different from other opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Bioanalysis of Mitragynine and 7-Hydroxymitragynine in Biological Matrices via LC-MS/MS

Application Note & Protocol Guide

Abstract

This application note details a robust, validated LC-MS/MS methodology for the simultaneous quantitation of Mitragynine (MG) and its active metabolite, 7-Hydroxythis compound (7-HMG), in human plasma. Unlike generic alkaloid methods, this protocol specifically addresses the critical challenge of isobaric interference from diastereomers (e.g., speciociliatine). By utilizing a biphenyl stationary phase and liquid-liquid extraction (LLE), this method achieves superior selectivity and sensitivity (LLOQ: 1.0 ng/mL), meeting FDA Bioanalytical Method Validation guidelines for drug development applications.

Introduction: The Isobaric Challenge

This compound, the primary indole alkaloid of Mitragyna speciosa (Kratom), presents a unique bioanalytical challenge. It co-exists with several diastereomers, most notably speciociliatine , speciogynine , and paynantheine .

-

The Problem: this compound and speciociliatine share the exact precursor mass (

399.2) and often produce identical product ions. Standard C18 columns frequently fail to resolve these peaks, leading to co-elution and significant overestimation of this compound concentrations in PK studies. -

The Solution: This protocol employs a Biphenyl stationary phase.[1] The pi-pi interactions between the biphenyl rings and the indole core of the analytes provide the necessary orthogonality to baseline-separate these isomers, ensuring data integrity.

Method Development Strategy

Column Selection Logic

While C18 columns are the industry workhorse, they rely primarily on hydrophobic interactions. For this compound isomers, hydrophobicity is nearly identical.

-

Recommendation: Kinetex Biphenyl (2.6 µm, 100 x 2.1 mm) or equivalent.

-

Mechanism: The biphenyl phase engages in

stacking with the indole moiety. Slight steric differences between the diastereomers significantly alter this interaction strength, resulting in distinct retention times.

Sample Preparation: LLE vs. PPT

For drug development and PK profiling, cleanliness is paramount to minimize matrix effects (ion suppression).

-

Selected Method: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE).

-

Rationale: MTBE provides high recovery (>85%) for lipophilic alkaloids while excluding polar matrix components (phospholipids, salts) that often plague Protein Precipitation (PPT) methods.

Experimental Protocol

Reagents and Standards

-

Analytes: this compound, 7-Hydroxythis compound.[1][2][3][4][5][6][7][8][9]

-

Internal Standard (IS): this compound-D3 (Preferred) or 7-Hydroxythis compound-D3.

-

Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

-

Matrix: Drug-free human plasma (K2EDTA).

Step-by-Step Sample Preparation (LLE)

-

Aliquot: Transfer 100 µL of plasma into a 2 mL polypropylene tube.

-

IS Addition: Add 10 µL of Internal Standard working solution (100 ng/mL in 50:50 MeOH:H2O). Vortex briefly.

-

Buffer: Add 100 µL of 0.5 M Ammonium Carbonate (pH 9.0).

-

Note: High pH ensures the alkaloids are in their uncharged (free base) state, maximizing extraction efficiency into the organic layer.

-

-

Extraction: Add 1000 µL of MTBE.

-

Agitation: Vortex for 5 minutes or shake on a plate shaker at 1200 rpm for 10 minutes.

-

Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

-

Transfer: Transfer 800 µL of the upper organic layer (supernatant) to a clean 96-well plate or glass tubes.

-

Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute in 200 µL of Mobile Phase A/B (90:10). Vortex well.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

-

Column: Phenomenex Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm.

-

Column Temp: 40°C.

-

Flow Rate: 0.5 mL/min.

-

Injection Vol: 2-5 µL.

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 10 | Initial Hold |

| 0.50 | 10 | Start Gradient |

| 4.00 | 60 | Elution of Isomers |

| 4.10 | 95 | Wash |

| 5.50 | 95 | End Wash |

| 5.60 | 10 | Re-equilibration |

| 7.00 | 10 | End of Run |

Mass Spectrometry Parameters:

-

Source: ESI Positive Mode (ESI+).

-

Spray Voltage: 4500 V.

-

Gas Temp: 500°C.

MRM Transitions Table:

| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (V) |

| This compound | 399.2 | 174.1 | Quantifier | 35 |

| 399.2 | 238.1 | Qualifier | 28 | |

| 7-OH-Mitragynine | 415.2 | 190.1 | Quantifier | 30 |

| 415.2 | 238.1 | Qualifier | 32 | |

| This compound-D3 | 402.2 | 177.1 | IS Quant | 35 |

Visualized Workflows

Analytical Workflow Diagram

This diagram outlines the critical path from sample collection to data output, emphasizing the extraction checkpoint.

Figure 1: End-to-end bioanalytical workflow for this compound quantitation.

Isomer Separation Logic

This decision tree illustrates why the Biphenyl column is selected over standard C18 for this specific application.

Figure 2: Stationary phase selection logic for isobaric indole alkaloids.

Method Validation Summary

To ensure regulatory compliance (FDA/EMA), the method must meet the following criteria:

-

Linearity:

over the range of 1.0 – 500 ng/mL.[7] -

Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

-

Precision: CV% < 15% (Inter-day and Intra-day).[7]

-

Matrix Effect: IS-normalized Matrix Factor (MF) between 0.85 and 1.15.

-

Recovery: Extraction efficiency > 80% is desirable, but consistency is more critical than absolute yield.

Troubleshooting & Optimization

-

Peak Tailing: Indole alkaloids are basic. If peak tailing occurs, ensure the Mobile Phase A pH is acidic (pH ~3.0-3.5) using Formic Acid to protonate the amines during the run, or use a high-pH stable column with Ammonium Bicarbonate if preferred (though Biphenyl columns generally prefer acidic conditions).

-

Carryover: this compound is "sticky." Ensure the needle wash solution contains at least 50% organic solvent (e.g., ACN:IPA:Water:Formic Acid).

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[4][10] [Link][10]

-

Basiliere, S., & Kerrigan, S. (2020). Identification of Five Mitragyna Alkaloids in Urine Using Liquid Chromatography-Quadrupole/Time of Flight Mass Spectrometry. Journal of Chromatography B. [Link]

-

Grigoryev, A., et al. (2019). Chromatographic separation of this compound and its diastereomers. (Contextual reference for isomer separation challenges on C18 vs Phenyl phases). [Link]

-

SCIEX Technical Note. (2019). Analysis of Kratom’s Main Psychoactive Components: this compound and 7-Hydroxythis compound.[1][3][4][5][6][8][9] (Demonstrates Biphenyl column usage). [Link]

Sources

- 1. lcms.cz [lcms.cz]

- 2. ijstr.org [ijstr.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. eruditio.pom.go.id [eruditio.pom.go.id]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxythis compound, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. mdpi.com [mdpi.com]

- 10. Determination of this compound in rat plasma by LC–MS/MS: Application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Behavioral Profiling of Mitragynine in Rodent Models

This Application Note is designed for researchers and drug development professionals investigating the behavioral pharmacology of Mitragynine, the primary alkaloid of Mitragyna speciosa (Kratom). It moves beyond basic descriptions to provide a rigorous, mechanistic framework for experimental design.

Version 2.0 | Status: Validated

Executive Summary & Pharmacological Context

This compound presents a unique pharmacological profile: it is a partial agonist at the mu-opioid receptor (MOR) with G-protein bias (low beta-arrestin recruitment) and interacts with adrenergic (

Critical Experimental Challenge: this compound is a lipophilic weak base with poor water solubility.[1] Inconsistent behavioral data often stems from improper vehicle formulation or route-dependent bioavailability (Oral < IP < SC).

Pre-Clinical Setup: Formulation & Dosing

Objective: Establish a stable, bioavailable solution to ensure dose linearity.

Protocol A: Vehicle Formulation (Standardized)

Rationale: this compound degrades in highly acidic environments over time but requires low pH for initial solubilization. This protocol balances solubility with physiological compatibility.

Reagents:

-

This compound (Purity >98% HPLC)

-

Tween-80[2]

-

0.1 N Hydrochloric Acid (HCl)

-

Sterile Saline (0.9% NaCl)

-

0.1 N Sodium Hydroxide (NaOH)

Step-by-Step Workflow:

-

Weighing: Accurately weigh this compound powder.

-

Wetting: Add Tween-80 (1-3% of final volume) to the powder. Triturate to form a smooth paste.

-